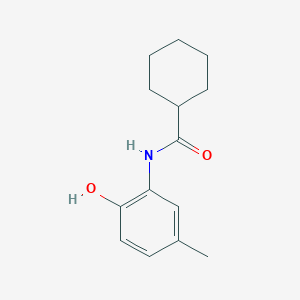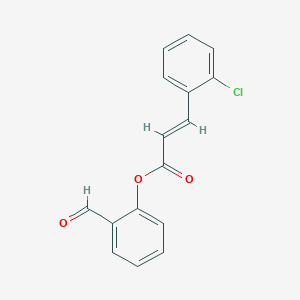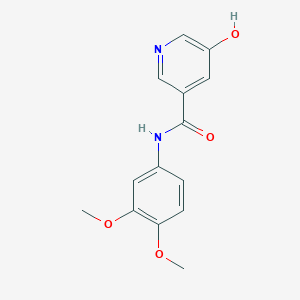
N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide, also known as DMHN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMHN is a derivative of nicotinamide, which is a form of vitamin B3. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide exerts its effects through various mechanisms, including the inhibition of inflammatory mediators, activation of antioxidant pathways, and modulation of cell signaling pathways. N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a major antioxidant pathway. N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has also been shown to modulate the activity of various cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has been shown to protect against oxidative stress and neuronal damage in various animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using various methods. However, N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide. One area of research is the development of N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide on cell signaling pathways. Additionally, the development of novel synthesis methods for N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide may lead to improved yields and purity. Overall, N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has significant potential for various applications in scientific research, and further studies are needed to fully explore its potential.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-aminopyridine in the presence of a catalyst, followed by the addition of hydroxylamine hydrochloride. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-aminopyridine in the presence of a base, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. These methods have been optimized to yield high purity and high yield of N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has been studied extensively for its potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-(3,4-dimethoxyphenyl)-5-hydroxynicotinamide has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-hydroxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-12-4-3-10(6-13(12)20-2)16-14(18)9-5-11(17)8-15-7-9/h3-8,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKCBYKNDMEHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)
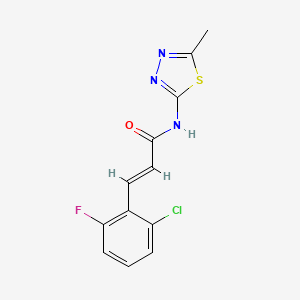
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)
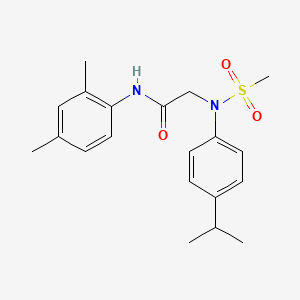
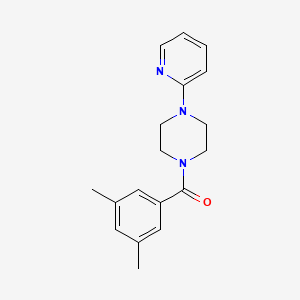
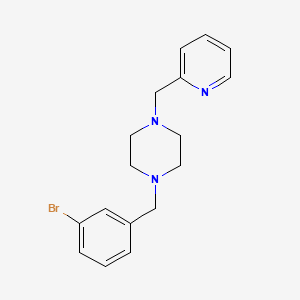
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)
![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
